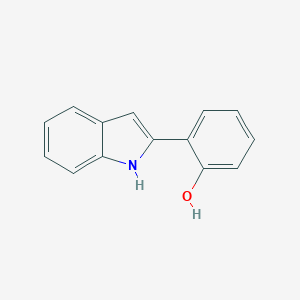

2-(1H-indol-2-yl)phenol

Übersicht

Beschreibung

2-(1H-indol-2-yl)phenol: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. The compound has the molecular formula C14H11NO and is known for its unique structure, which combines an indole moiety with a phenol group. This combination imparts distinct chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(1H-indol-2-yl)phenol typically involves the formation of the indole ring followed by the introduction of the phenol group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The phenol group can then be introduced through various substitution reactions.

Industrial Production Methods:

In industrial settings, the production of this compound may involve multi-step processes that optimize yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient synthesis. The specific methods can vary depending on the desired scale and application of the compound.

Analyse Chemischer Reaktionen

Types of Reactions:

2-(1H-indol-2-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form different hydrogenated products.

Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1H-indol-2-yl)phenol has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(1H-indol-2-yl)phenol involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, enzymes, and other proteins, leading to a range of biological effects. The phenol group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Indole-3-carbinol: Another indole derivative with significant biological activity.

2-Phenylindole: Similar structure but lacks the phenol group.

Indole-3-acetic acid: A plant hormone with a different functional group.

Uniqueness:

2-(1H-indol-2-yl)phenol is unique due to the presence of both the indole and phenol groups, which confer distinct chemical and biological properties

Biologische Aktivität

2-(1H-indol-2-yl)phenol, also known as N-phenylindole-2-ol, is an organic compound characterized by the presence of both an indole and a phenolic moiety. Its chemical formula is C₁₄H₁₁N₁O, and it exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The structure of this compound features a hydroxyl group attached to a phenyl ring that is further substituted with an indole ring. This unique arrangement imparts distinct chemical properties and biological activities.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been reported to interact with multiple biomolecules, leading to alterations in metabolic pathways and cellular signaling mechanisms. These interactions can result in the suppression of tumor growth and induction of apoptosis in cancer cells .

Table 1: Anticancer Activity Overview

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | Low micromolar | Inhibition of cell proliferation |

| HCT116 (Colorectal) | Low micromolar | Induction of apoptosis via caspase activation |

| A549 (Lung) | Low micromolar | Modulation of metabolic pathways |

Enzyme Interactions

This compound has been shown to interact with various enzymes, influencing their activity and thereby affecting cellular processes. For example, it can act as an inhibitor for specific protein kinases involved in cancer progression, such as VEGFR-2, which is crucial for angiogenesis in tumors .

The mechanisms through which this compound exerts its biological effects include:

- Binding Interactions : The compound binds to target proteins, modulating their activity.

- Gene Expression Modulation : It influences gene expression patterns related to cell cycle regulation and apoptosis.

- Metabolic Pathway Alteration : It affects glucose uptake rates in cells, which is critical for energy metabolism during monoclonal antibody production.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on MCF-7 Cells : In a study investigating the effects on breast cancer cells (MCF-7), this compound was found to significantly reduce cell viability through apoptosis induction. The IC50 value was determined to be in the low micromolar range .

- Colorectal Cancer Research : Another study focused on colorectal cancer cells (HCT116) demonstrated that the compound could inhibit cell growth effectively by inducing apoptosis through caspase activation pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it may enhance bioavailability due to its ability to increase cell-specific glucose uptake rates. This property is particularly beneficial for its application in therapeutic settings where metabolic modulation is desired.

Eigenschaften

IUPAC Name |

2-(1H-indol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-14-8-4-2-6-11(14)13-9-10-5-1-3-7-12(10)15-13/h1-9,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZRPPBUMLPCRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351433 | |

| Record name | 2-(1H-indol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4749-47-7 | |

| Record name | 2-(1H-indol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic applications of 2-(1H-indol-2-yl)phenol in organic chemistry?

A1: this compound serves as a versatile starting material for synthesizing various indole-fused heterocyclic compounds. This is due to the presence of both the phenol and indole moieties, which can participate in a variety of reactions. Research highlights its use in:

- Synthesis of Indole-Fused Benzoxepines: this compound reacts with alkenylphenols under visible-light photocatalysis to yield indole-fused benzoxepines via an oxidative dehydrogenative [5 + 2] annulation. This reaction boasts atom efficiency, using oxygen as an oxidant and producing only water as a byproduct. []

- Synthesis of Indole-Fused Dibenzo[b,f][1,4]oxazepines: A transition-metal-free route utilizes this compound with 1,2-dihalobenzenes or 2-halonitroarenes to create indole-fused dibenzo[b,f][1,4]oxazepines. The reaction proceeds through a Smiles rearrangement, showcasing the compound's ability to undergo this type of transformation. []

- Synthesis of Indole-Fused Pyridazino[4,5-b][1,4]benzoxazepin-4(3H)-ones: Reacting this compound with 4,5-dichloropyridazin-3-ones results in the formation of indole-fused pyridazino[4,5-b][1,4]benzoxazepin-4(3H)-ones. This reaction also highlights the Smiles rearrangement as a key step in achieving regioselectivity. []

- Synthesis of Indole-Fused Oxepines/Azepines: In the presence of FeCl3 catalyst, this compound reacts with 2,3-dichloro quinoxaline/pyrazine to yield diverse oxepine and azepine fused N-heterocyclic derivatives. This reaction proceeds through a unique mechanism involving sequential C-C and C-X (X = O or N) bond formations to construct the central seven-membered ring. []

Q2: What is the significance of the Smiles rearrangement in the synthesis of compounds using this compound?

A: The Smiles rearrangement plays a crucial role in achieving regioselectivity during the synthesis of various heterocyclic compounds using this compound. [, ] This rearrangement, involving an intramolecular nucleophilic substitution, often dictates the final structure of the product. For instance, in synthesizing indole-fused dibenzo[b,f][1,4]oxazepines, the Smiles rearrangement is favored over a direct intramolecular cyclization, leading to different regioisomers. [] This preference for the Smiles pathway highlights its importance in controlling the reaction outcome and obtaining desired product selectivity.

Q3: Are there any studies exploring the structure-activity relationship (SAR) of compounds derived from this compound?

A: While the provided research articles focus on synthetic methodology and less on biological activity, the synthesis of various indole-fused heterocycles from this compound offers an excellent starting point for SAR studies. [, , , ] By systematically modifying the substituents on the indole and phenol rings, as well as on the newly formed heterocyclic core, researchers can investigate the impact of these changes on biological activity, potency, and selectivity. This approach could lead to the discovery of novel compounds with improved pharmaceutical profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.